molecular formula C12H14O4 B1363944 4-(4-Acetyl-phenoxy)-butyric acid CAS No. 65623-82-7

4-(4-Acetyl-phenoxy)-butyric acid

Cat. No.: B1363944
CAS No.: 65623-82-7
M. Wt: 222.24 g/mol
InChI Key: FNHIEZKOCYDCOH-UHFFFAOYSA-N
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Description

4-(4-Acetyl-phenoxy)-butyric acid is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 . It is also known by other synonyms such as 4-(4-acetylphenoxy)butanoic Acid and 4-(p-Acetylphenoxy)butyric acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the canonical SMILES string: CC(=O)C1=CC=C(C=C1)OCCCC(=O)O . This indicates that the molecule consists of an acetyl group (CC=O) attached to a phenyl ring (C1=CC=C(C=C1)), which is further connected to a butyric acid group (OCCCC(=O)O).


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 222.24 and a molecular formula of C12H14O4 . The compound has a rotatable bond count of 6 and a topological polar surface area of 63.6Ų . The exact mass is 222.08920892 .

Scientific Research Applications

Coordination Chemistry and Ligand Behavior

4-(4-Acetyl-phenoxy)-butyric acid's derivatives show varied behavior in coordination chemistry. For instance, p-hydroxycinnamic acid, a related compound, demonstrates diverse coordination modes and reactivity when combined with different pyridine derivatives. This variability influences the formation of coordination polymers and their properties, which is significant in the study of molecular structures and material science (Soldevila-Sanmartín et al., 2018).

Synthesis and Derivatization

4-Oxobutenoic acids, closely related to this compound, are essential in various biological and chemical syntheses. They serve as intermediates for further derivatization, underlining their importance in synthetic organic chemistry. Microwave-assisted synthesis methods for these compounds have been developed, showcasing their applicability in efficient and diverse chemical synthesis (Uguen et al., 2021).

Polymer Science

Compounds related to this compound are utilized in the synthesis of poly(ether–ester–imide)s, highlighting their role in creating new materials with desirable properties like thermal stability and solubility. These polymers have potential applications in various industries, from electronics to coatings (Faghihi et al., 2011).

Bio-Based Monomers for Polymerization

Derivatives of compounds similar to this compound are used in synthesizing bio-based functional styrene monomers. These monomers are essential for creating poly(vinylguaiacol) and poly(vinylcatechol), which have applications ranging from materials to medicines. Such developments in bio-based polymers contribute to sustainable and green chemistry practices (Takeshima et al., 2017).

Biotechnology and Biochemical Applications

In biotechnological processes, compounds structurally related to this compound play a crucial role. For example, butyric acid, a short-chain fatty acid, is used in various industries, and its production through fermentation using biomass has gained attention. This showcases the importance of such compounds in developing sustainable biochemical production processes (Jiang et al., 2018).

Safety and Hazards

4-(4-Acetyl-phenoxy)-butyric acid is harmful if swallowed, as indicated by the GHS hazard statement H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Biochemical Analysis

Biochemical Properties

4-(4-Acetyl-phenoxy)-butyric acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with auxin receptors, such as TIR1, demonstrating a strong binding affinity . This interaction suggests that this compound may influence plant growth and development by mimicking natural auxins. Additionally, the compound exhibits good electrophilic properties, which may contribute to its reactivity in various biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with auxin receptors can lead to changes in gene expression related to plant growth and development . Moreover, its electrophilic nature may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s strong binding affinity to auxin receptors, such as TIR1, suggests that it may act as an auxin mimic, triggering downstream signaling pathways that regulate gene expression and cellular processes . Additionally, its electrophilic properties may enable it to interact with nucleophilic sites on enzymes, potentially leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting plant growth and development by mimicking natural auxins . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular metabolism and gene expression . Threshold effects have been noted, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with auxin receptors suggests that it may influence pathways related to plant growth and development . Additionally, its electrophilic properties may enable it to participate in redox reactions, affecting the levels of reactive oxygen species and other metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s strong binding affinity to auxin receptors suggests that it may be actively transported to specific cellular compartments where these receptors are localized . Additionally, its electrophilic properties may enable it to bind to nucleophilic sites on transport proteins, affecting its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound’s interaction with auxin receptors, such as TIR1, suggests that it may be localized to specific compartments or organelles where these receptors are present . Additionally, post-translational modifications, such as phosphorylation or acetylation, may influence the compound’s targeting signals, directing it to specific subcellular locations .

Properties

IUPAC Name

4-(4-acetylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-9(13)10-4-6-11(7-5-10)16-8-2-3-12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHIEZKOCYDCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368170
Record name 4-(4-Acetyl-phenoxy)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65623-82-7
Record name 4-(4-Acetyl-phenoxy)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-acetylphenoxy)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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